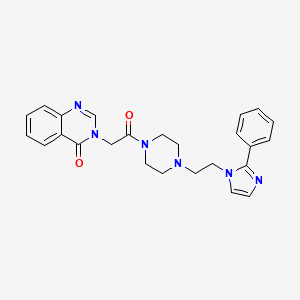

3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one

Description

This compound belongs to the quinazolinone family, a class of heterocyclic molecules with broad pharmacological relevance. Its structure features a quinazolin-4(3H)-one core linked to a 2-phenylimidazole moiety via a piperazine-ethyl spacer and a ketone bridge.

Properties

IUPAC Name |

3-[2-oxo-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c32-23(18-31-19-27-22-9-5-4-8-21(22)25(31)33)29-15-12-28(13-16-29)14-17-30-11-10-26-24(30)20-6-2-1-3-7-20/h1-11,19H,12-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJSSWLRPMJNEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

Introduction of the Imidazole Moiety: The imidazole group can be attached through alkylation reactions using appropriate imidazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or imidazole rings.

Reduction: Reduction reactions could target the quinazolinone core or the imidazole moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Halogenated compounds, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of quinazolinones and imidazole derivatives, which are known for their diverse biological activities. Its molecular formula is , and its structure features a quinazolinone core linked to a piperazine moiety and an imidazole ring. This unique combination contributes to its pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structural motifs have demonstrated inhibition of various cancer cell lines, including breast, prostate, and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a recent study, a related compound exhibited IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity. The study suggested that the mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK .

Antimicrobial Properties

Quinazolinone derivatives have also shown promising antimicrobial activity. The imidazole ring in the structure enhances interaction with microbial enzymes, leading to inhibition of growth.

Case Study:

A derivative similar to 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Neurological Disorders

The piperazine moiety suggests potential applications in treating neurological disorders. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:

Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models, potentially through modulation of serotonin receptors . This opens avenues for further exploration of this compound in psychiatric medicine.

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Quinazolinone A | <100 nM | Induction of apoptosis |

| Antimicrobial | Quinazolinone B | 8 - 32 µg/mL | Inhibition of microbial enzyme activity |

| Neurological Effects | Piperazine C | N/A | Modulation of serotonin receptors |

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The quinazolinone core, piperazine ring, and imidazole moiety could each contribute to binding interactions with the target protein.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core : Quinazolin-4(3H)-one.

- Substituents :

- 2-Phenylimidazole group linked via a piperazine-ethyl chain.

- Ketone bridge at position 2.

Analogous Compounds

Imidazole Ketone Erastin ()

- Core : Quinazolin-4(3H)-one.

- Substituents: Isopropoxyphenyl and 4-chlorophenoxyacetyl-piperazine groups. Demonstrated ferroptosis induction in DLBCL models .

- Key Difference: The target compound lacks the isopropoxy and chlorophenoxy groups, which may reduce its lipid metabolism-modulating effects compared to Imidazole ketone erastin.

RS 6 ()

- Core : Quinazolin-4(3H)-one.

- Substituents :

- Bromomethyl group and hydroxybenzylidene-phenylimidazole.

- Key Difference: The bromomethyl group in RS 6 may confer higher electrophilicity, enhancing covalent binding to targets compared to the target compound’s non-halogenated structure .

3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one ()

- Core : Quinazolin-4(3H)-one.

- Substituents :

- Fluorophenyl-piperazine and hydroxy group.

Target Compound

Analogous Compounds

Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, )

- Yield : 93.4%.

- Molecular Weight : 548.2 g/mol (ESI-MS) .

- Key Insight : High yields (>90%) suggest efficient coupling of piperazine with thiazole intermediates, a strategy applicable to the target compound.

Benzoimidazole-Thiazole-Triazole Derivatives ()

Pharmacological Activities

Target Compound

- Hypothesized Activity: Kinase inhibition or apoptosis induction, based on quinazolinone’s known roles .

Analogous Compounds

Imidazole Ketone Erastin ()

- Activity: Ferroptosis induction via lipid peroxidation; IC₅₀ values in nanomolar range .

5-Oxo-Imidazole Derivatives ()

- Activity : Antimicrobial growth inhibition (e.g., against E. coli and S. aureus), with MIC values <10 µg/mL .

IQO Ligand ()

- Activity: Likely kinase or DNA interaction due to imidazo[4,5-g]quinoxaline core; molecular weight 551.64 g/mol .

Data Tables

Table 2. Pharmacological Profiles

Biological Activity

The compound 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one, also referred to by its chemical structure, is a derivative of quinazoline and imidazole, two classes of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

The molecular formula for this compound is with a molecular weight of approximately 406.4 g/mol. The structure features a quinazolinone core linked to an imidazole ring through a piperazine moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit notable anticancer properties. For instance, studies have shown that various quinazolinone derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The compound under consideration has been evaluated for its cytotoxic effects using the MTT assay, revealing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

These values suggest that the compound effectively inhibits cell growth in a dose-dependent manner, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially modulating their activity. Quinazoline derivatives often function by inhibiting key pathways involved in cell proliferation and survival in cancer cells.

Case Studies

Several studies have synthesized variations of quinazolinone derivatives to explore their biological activities:

- Sampson et al. investigated piperazine-substituted quinazolinones and reported significant anticancer activity against leukemia cell lines .

- Innovare Academics published findings on various diazole derivatives showing anti-inflammatory and antimicrobial activities .

These studies collectively support the assertion that compounds like this compound have substantial therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing 3-(2-oxo-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one?

Synthesis requires sequential functionalization of the quinazolinone core and piperazine-imidazole side chain. Critical steps include:

- Quinazolinone alkylation : Use nucleophilic substitution with 2-chloroethyl intermediates under reflux in aprotic solvents (e.g., DMF) with KCO as a base .

- Piperazine-imidazole coupling : Employ Buchwald-Hartwig amination or SN2 reactions with imidazole derivatives. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield .

- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) and recrystallization (ethanol/water) ensure >95% purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A multi-analytical approach is essential:

- NMR : H and C NMR verify substituent positions (e.g., quinazolinone C=O at ~165 ppm, piperazine N–CH at 2.5–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at calculated m/z 516.23) .

- Elemental analysis : C, H, N content must align with theoretical values (e.g., CHNO requires C 67.55%, H 5.38%, N 18.92%) .

Advanced Research Questions

Q. What strategies optimize the compound’s reactivity in functional group transformations?

- Imidazole ring modifications : Introduce electron-withdrawing groups (e.g., NO) via electrophilic substitution to enhance stability. Avoid strong acids to prevent piperazine ring degradation .

- Quinazolinone oxidation : Use m-CPBA in CHCl at 0°C to generate N-oxide derivatives for improved solubility .

- Piperazine alkylation : Optimize stoichiometry (1:1.2 molar ratio of piperazine to alkyl halide) and reaction time (4–6 hrs) to minimize byproducts .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core substitutions : Synthesize analogs with halogens (F, Cl) at the quinazolinone 6-position to assess impact on target binding .

- Side-chain variations : Replace the phenyl group on imidazole with heteroaromatics (e.g., pyridine) to evaluate pharmacokinetic properties .

- Biological assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase profiling) and molecular docking (PDB: 1IZ8) to correlate structural changes with activity .

Q. How should researchers resolve contradictions between computational docking and experimental bioactivity data?

- Docking refinement : Incorporate solvation effects and ligand flexibility using software like AutoDock Vina .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies (e.g., ΔG vs. ΔG) .

- Case study : reported weaker experimental activity for 9c (IC = 12 µM) compared to docking predictions (ΔG = -9.8 kcal/mol), attributed to unmodeled solvent interactions .

Methodological Guidance

Q. What analytical methods are critical for purity assessment?

Q. How can metabolic stability be evaluated preclinically?

- Microsomal assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS (t <30 mins indicates rapid metabolism) .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition (IC >10 µM preferred) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the piperazine moiety?

- Conformational dynamics : Piperazine chair-flipping at room temperature averages axial/equatorial protons, but steric hindrance from the imidazole-ethyl group can freeze conformers, causing splitting .

- Solution : Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d) to reduce splitting .

Safety and Handling

Q. What precautions are necessary for handling this compound?

- Toxicity : Avoid inhalation (LD >2000 mg/kg in rats, but mutagenicity data pending) .

- Storage : -20°C under argon; desiccate to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.